N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
Description
This compound features a tetrahydro-2H-thiopyran core substituted with a 2-hydroxyethoxy group at the 4-position, a methyl linker, and a 3-(4-methoxyphenyl)propanamide moiety. While direct pharmacological data are unavailable in the provided evidence, its structural motifs align with analogs known for diverse applications, including CNS modulation and enzyme inhibition .
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-22-16-5-2-15(3-6-16)4-7-17(21)19-14-18(23-11-10-20)8-12-24-13-9-18/h2-3,5-6,20H,4,7-14H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRNBSAQDKPRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCSCC2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article will explore the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₄S |
| Molecular Weight | 353.5 g/mol |
| CAS Number | 2319837-67-5 |
| Solubility | Enhanced by hydroxyethoxy group |
The presence of the tetrahydrothiopyran moiety and methoxyphenyl group contributes to its unique biological activity, particularly in medicinal chemistry.
This compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer and infections.
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing cellular signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- In Vitro Studies : Laboratory tests have demonstrated that this compound can effectively bind to certain enzyme active sites, inhibiting their function and thereby altering metabolic processes .
- Case Studies : Specific case studies have indicated that derivatives of this compound exhibit enhanced activity against resistant bacterial strains, suggesting potential applications in antibiotic development .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to evaluate its relative potency and efficacy:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide | Enzyme inhibitor, receptor modulator | |
| 2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide | Antimicrobial properties |
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The thiopyran ring (target compound) differs from pyran () and pyrazole () in electronic properties and steric bulk. Sulfur in thiopyran may enhance lipophilicity compared to oxygen in pyran .
- Substituents : The hydroxyethoxy group in the target compound likely improves aqueous solubility relative to phenyl-substituted analogs (e.g., ).
- Molecular Weight : The target compound (~409 g/mol) is smaller than the pyran-phenyl analog (429 g/mol, ) but larger than the pyrazole derivative (275 g/mol, ).
Research and Application Prospects
- CNS Applications : Thiopyran derivatives are explored for blood-brain barrier penetration, making the target compound a candidate for neurological targets .
- Enzyme Inhibition : The 4-methoxyphenylpropanamide group is prevalent in inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
